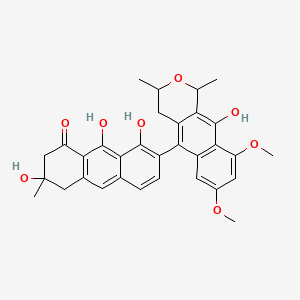
Karwinskia toxin T-544
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Karwinskia toxin T-544 is a natural product found in Karwinskia humboldtiana with data available.
Wissenschaftliche Forschungsanwendungen
Toxicological Insights
Cytotoxicity Studies
T-544 has been studied for its cytotoxic effects on different cell types. A significant study assessed the in vitro cytotoxicity of T-544 compared to another toxin, T-514, using primary cultures of rat hepatocytes and keratinocytes. The results indicated that T-544 exhibited hepatotoxicity, with effects observable as early as 2 hours post-exposure at higher concentrations (50 µM) . The study utilized various assays to measure cell viability, including lactate dehydrogenase release and MTT reduction, confirming the toxin's damaging effects on liver cells.
Embryotoxic Effects
Research has also highlighted the embryotoxic potential of T-544. In a study involving mouse embryos, exposure to T-544 resulted in a significant decrease in protein content compared to control groups, indicating potential developmental toxicity . This finding is critical for understanding the implications of T-544 exposure during gestation.
Anticancer Potential
Mechanisms of Action
Recent reviews have suggested that T-544 may possess anticancer properties due to its selective toxicity towards malignant cells. It is hypothesized that the mechanism involves irreversible damage to peroxisomes, which are less abundant in tumor cells compared to normal cells, making them more susceptible to the effects of T-544 . Additionally, studies have indicated that T-514 (closely related to T-544) inhibits topoisomerase II, a key enzyme in DNA replication and repair, further supporting its potential as an anticancer agent .
Comparative Toxicity Data
The following table summarizes key findings from various studies on the toxicity of Karwinskia toxins, including T-544:
Case Studies
Neurological Damage
A comprehensive review indicated that both T-514 and T-544 cause neurological damage in experimental models. Histopathological examinations revealed swollen nerve fibers and vacuolated myelin sheaths in treated subjects. These findings suggest that exposure to these toxins can lead to significant neurotoxic effects, which may have implications for human health following accidental ingestion or exposure .
Antineoplastic Activity
In vitro studies have demonstrated that T-514 exhibits selective cytotoxicity against human cancer cell lines. The evidence suggests that this compound could be developed into a therapeutic agent for specific types of cancer due to its ability to induce apoptosis selectively in malignant cells while sparing normal cells . Further research is warranted to explore the full therapeutic potential of both T-514 and T-544.
Eigenschaften
CAS-Nummer |
56678-09-2 |
|---|---|
Molekularformel |
C32H32O8 |
Molekulargewicht |
544.6 g/mol |
IUPAC-Name |
3,8,9-trihydroxy-7-(10-hydroxy-7,9-dimethoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-3-methyl-2,4-dihydroanthracen-1-one |
InChI |
InChI=1S/C32H32O8/c1-14-8-20-24(15(2)40-14)30(35)28-21(10-18(38-4)11-23(28)39-5)27(20)19-7-6-16-9-17-12-32(3,37)13-22(33)25(17)31(36)26(16)29(19)34/h6-7,9-11,14-15,34-37H,8,12-13H2,1-5H3 |
InChI-Schlüssel |
OFXNQLFWWFUNRK-UHFFFAOYSA-N |
SMILES |
CC1CC2=C(C3=C(C(=CC(=C3)OC)OC)C(=C2C(O1)C)O)C4=C(C5=C(C6=C(CC(CC6=O)(C)O)C=C5C=C4)O)O |
Kanonische SMILES |
CC1CC2=C(C3=C(C(=CC(=C3)OC)OC)C(=C2C(O1)C)O)C4=C(C5=C(C6=C(CC(CC6=O)(C)O)C=C5C=C4)O)O |
Key on ui other cas no. |
56678-09-2 |
Synonyme |
Karwinskia toxin T-544 T-544 toxin 544, Karwinskia tullidinol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















